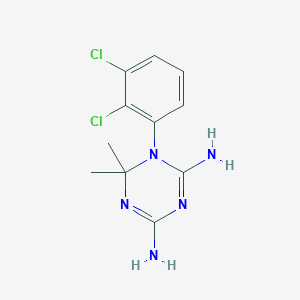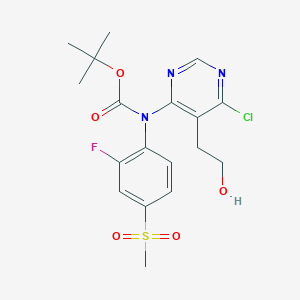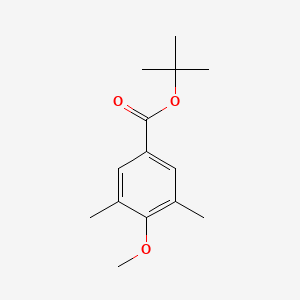
Tert-butyl 4-methoxy-3,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-methoxy-3,5-dimethylbenzoate is an organic compound with the molecular formula C14H20O3 It is a derivative of benzoic acid, featuring tert-butyl, methoxy, and dimethyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-methoxy-3,5-dimethylbenzoate typically involves esterification reactions. One common method is the reaction of 4-methoxy-3,5-dimethylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methoxy-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxy-3,5-dimethylbenzoic acid.
Reduction: Formation of 4-methoxy-3,5-dimethylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Tert-butyl 4-methoxy-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-methoxy-3,5-dimethylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,5-dimethylbenzoate
- Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
Uniqueness
Tert-butyl 4-methoxy-3,5-dimethylbenzoate is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of substituents can influence its solubility, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl 4-methoxy-3,5-dimethylbenzoate |
InChI |
InChI=1S/C14H20O3/c1-9-7-11(8-10(2)12(9)16-6)13(15)17-14(3,4)5/h7-8H,1-6H3 |
InChI Key |
JLTDPZFXLBUOCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-9-azaspiro[5.5]undecan-3-ol](/img/structure/B14017092.png)
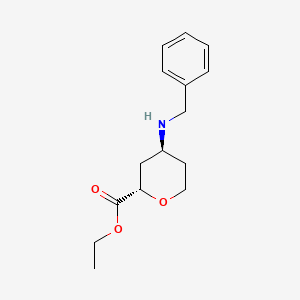
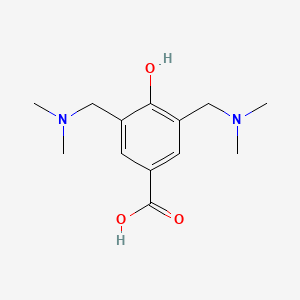

![Tricyclo[3.3.1.13,7]decane-2-carboxylicacid, 2-[(2-aminoacetyl)amino]-](/img/structure/B14017121.png)

![7-Chlorothieno[2,3-C]pyridine-2-carbonitrile](/img/structure/B14017128.png)

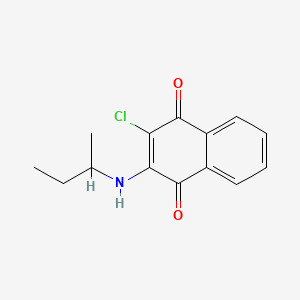

![(1-Cyclopropyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B14017144.png)

